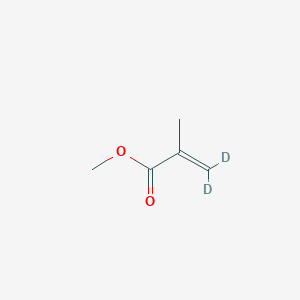
Methyl methacrylate-3,3-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methacrylate-3,3-D2 is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 102.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Science
Methyl methacrylate-3,3-D2 is extensively used in polymerization studies:
- Radical Polymerization Studies : Research has shown that the radical polymerization of methyl methacrylate can be effectively studied using deuterated variants. For example, ESR (Electron Spin Resonance) studies have provided insights into the radical mechanisms involved in the polymerization process, revealing temperature-dependent behaviors and interactions with various solvents .
- Copolymers Development : this compound can be copolymerized with other monomers to create materials with enhanced mechanical properties. Recent developments highlight its use in producing transparent and flexible copolymer films applicable in industries such as electronics and packaging .
Biomedical Applications
This compound finds significant utility in biomedical fields:
- Bone Cement : It is used as a component in surgical bone cements due to its biocompatibility and ability to form stable bonds with biological tissues. Studies have demonstrated that methyl methacrylate-based bone cements can serve as effective inter-facet and inter-vertebral body spacers, providing structural support while being MRI compatible .
- Dental Applications : In dentistry, this compound is employed in the formulation of dental prosthetics and adhesives. Its properties allow for the creation of durable and aesthetically pleasing dental materials.
Environmental Studies
The environmental impact of methyl methacrylate and its deuterated forms has been a subject of research:
- Toxicology Studies : Long-term inhalation studies have indicated that while methyl methacrylate does not significantly increase cancer risk in laboratory animals, it can cause non-neoplastic lesions in the respiratory tract. These findings underscore the importance of assessing the environmental safety of methyl methacrylate derivatives .
- Pollution Mitigation : Methyl methacrylate can be utilized in creating polymers that are effective in environmental remediation efforts, such as water-repellent coatings for concrete structures to prevent water damage and pollution infiltration .
Applications Summary Table
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Polymer Science | Radical polymerization studies | Insights into polymerization mechanisms |
| Copolymer development | Enhanced mechanical properties | |
| Biomedical | Bone cement for surgeries | Biocompatibility and structural support |
| Dental prosthetics | Durability and aesthetic appeal | |
| Environmental Studies | Toxicology assessments | Understanding health risks |
| Pollution mitigation | Effective water-repellent coatings |
Propiedades
Fórmula molecular |
C5H8O2 |
|---|---|
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
methyl 3,3-dideuterio-2-methylprop-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-4(2)5(6)7-3/h1H2,2-3H3/i1D2 |
Clave InChI |
VVQNEPGJFQJSBK-DICFDUPASA-N |
SMILES isomérico |
[2H]C(=C(C)C(=O)OC)[2H] |
SMILES canónico |
CC(=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















